o-Aminophenyl beta-D-glucopyranosiduronic acid

Enzyme Kinetics Phase II Metabolism UGT Isoform Specificity

Researchers often rely on a single chromogenic glucuronide substrate (e.g., p-nitrophenyl) and miss isoform-specific UGT activity. 2-Aminophenyl β-D-glucuronide resolves this by targeting the distinct ortho-aminophenol-conjugating UGT isoform. • Unique Km ~71 μM; differential cation activation vs. p-nitrophenyl glucuronide. • Liberated 2-aminophenol detected via diazotization (Bratton-Marshall), avoiding fluorescence interference. • Supplied as free acid (≥95% HPLC) or HCl salt; bulk quantities available.

Molecular Formula C12H15NO7
Molecular Weight 285.25 g/mol
CAS No. 15959-03-2
Cat. No. B130708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Aminophenyl beta-D-glucopyranosiduronic acid
CAS15959-03-2
Synonymso-Aminophenyl β-D-Glucopyranosiduronic Acid;  2-Aminophenol Glucopyranuronoside;  2-Aminophenol Glucuronide;  NSC 89270; 
Molecular FormulaC12H15NO7
Molecular Weight285.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C12H15NO7/c13-5-3-1-2-4-6(5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12,14-16H,13H2,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1
InChIKeyZVFVTBSWJWONEI-GOVZDWNOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminophenyl Glucuronide: Identity & Specifications


2-Aminophenyl β-D-glucopyranosiduronic acid (CAS 15959-03-2), also widely referred to as 2-aminophenyl β-D-glucuronide or o-aminophenyl glucuronide, is a chromogenic aryl O-glucuronide substrate for β-glucuronidase (GUSB) . It features an anomeric O-glycosidic linkage between 2-aminophenol and D-glucuronic acid [1]. Commercially, it is predominantly supplied as the free acid (C₁₂H₁₅NO₇, MW 285.25) [2] or as the hydrochloride salt (MW 321.71) , with typical purity specifications ≥95% [2].

Selective substrate for ortho-aminophenol-conjugating UGT isoform studies
Chromogenic β-glucuronidase (GUSB) substrate with amine-based colorimetric detection
LC-MS reference standard with validated chromatographic resolution from related glucuronides

2-Aminophenyl Glucuronide: Not Interchangeable with Analogs


2-Aminophenyl β-D-glucuronide is not functionally interchangeable with its common positional or substituent analogs, such as 4-aminophenyl (para) or 4-nitrophenyl glucuronides, due to fundamental differences in enzymatic kinetics and regulatory mechanisms [1]. Early foundational studies established that o-aminophenol and p-nitrophenol are glucuronidated by distinct isoforms of UDP-glucuronosyltransferase (UGT) [2]. Consequently, these substrates exhibit unique patterns of inhibition, differential activation by divalent cations, and discrete binding site characteristics [1]. Selecting the 2-aminophenyl (ortho) isomer is therefore critical for accurately modeling a specific UGT metabolic pathway or for quantifying a particular isoform's activity.

Kinetic and isoform specificity mismatch

p-Nitrophenyl glucuronide exhibits distinct Km and UGT isoform selectivity; results may not transfer between substrates.

Inhibition profile incompatibility

Differential susceptibility to competing acceptors and product inhibitors can alter enzyme activity interpretation.

Cofactor and buffer condition divergence

Mg²⁺ activates the ortho-aminophenol UGT system but inhibits the p-nitrophenol system; assay conditions cannot be standardized.

2-Aminophenyl Glucuronide: Quantitative Differentiation Evidence


Apparent Km vs. p-Nitrophenyl Glucuronide

The affinity of UDP-glucuronosyltransferase for the formation of 2-aminophenyl glucuronide is an order of magnitude higher than the Km reported for p-nitrophenyl glucuronide formation, indicating a significantly higher enzyme affinity for the ortho-aminophenol aglycone under these conditions [1]. The apparent Km for 2-aminophenyl glucuronide formation by guinea pig liver microsomal UGT was determined to be 7.1 × 10⁻⁵ M (71 μM) [1]. In contrast, the apparent Km for p-nitrophenyl glucuronide formation by rat liver UGT was reported as 0.7 mM (700 μM) [2].

Km Affinity
Reported comparison
71 μM vs. 700 μM for p-nitrophenyl glucuronide; ~10-fold lower Km indicates higher affinity.
Supports sensitive UGT activity detection context
Cross-study: guinea pig vs rat liver microsomes
Enzyme Kinetics Phase II Metabolism UGT Isoform Specificity

Differential Inhibition Profile

The UGT system responsible for synthesizing 2-aminophenyl glucuronide (o-aminophenol system) exhibits a distinct inhibition profile compared to the system synthesizing p-nitrophenyl glucuronide. The o-aminophenol system was markedly more susceptible to inhibition by a range of competing glucuronyl acceptors, including phenol, menthol, and benzoic acid, compared to the p-nitrophenol system [1]. Furthermore, the product of the p-nitrophenol reaction, p-nitrophenylglucuronide, which is a product inhibitor of its own synthesis, had no effect on the rate of synthesis of o-aminophenylglucuronide [2].

Inhibition Profile
Head-to-head
Readily inhibited by phenol, menthol, benzoic acid; p-nitrophenyl system less susceptible and inhibited by its own product.
Confirms distinct UGT isoforms; non-interchangeable substrates
Mouse-liver homogenates, pH 7.4
Enzyme Inhibition Isozyme Selectivity Drug Metabolism

Mg²⁺ Activation Difference

The UGT activity responsible for synthesizing 2-aminophenyl glucuronide is uniquely activated by low concentrations of Mg²⁺, a property not shared by the system that synthesizes p-nitrophenyl glucuronide [1]. Specifically, in tris buffer at pH 7.4, 2 mM Mg²⁺ produced over 30% activation of the o-aminophenol system, whereas 10 mM Mg²⁺ was inhibitory. In contrast, the p-nitrophenol system showed only inhibition across all tested concentrations of Mg²⁺ [1].

Mg²⁺ Activation
Head-to-head
>30% activation at 2 mM Mg²⁺; p-nitrophenol system inhibited at all concentrations.
Buffer-specific activation context; Mg²⁺ may enhance assay response
Inhibitory at 10 mM Mg²⁺; distinct regulatory mechanism
Enzyme Regulation Cofactor Dependence In Vitro Assay Optimization

HPLC Separation from Common Glucuronides

2-Aminophenyl glucuronide (APhG) can be chromatographically resolved from other common glucuronides, including phenylglucuronide (PhG) and p-nitrophenylglucuronide (NPhG), using a validated LC-APCI-MS method [1]. The separation was achieved under ion-suppressed reversed-phase conditions using high-speed (3 cm, 3 μm) C-18 columns with 2 mM formic acid as the mobile phase modifier [1].

HPLC Resolution
Method context
Baseline resolved from phenylglucuronide and p-nitrophenylglucuronide under reversed-phase LC-APCI-MS with 2 mM formic acid.
Supports accurate peak assignment; suitable as reference standard
Ion-suppressed RP, C-18 3 μm column
Analytical Method Development Chromatography Toxicology

2-Aminophenyl Glucuronide: Validated Research Applications


UGT Isoform-Specific Activity Probes

Researchers studying the distinct isoforms of UDP-glucuronosyltransferase (UGT) should select 2-aminophenyl β-D-glucuronide as a substrate to specifically probe the ortho-aminophenol-conjugating UGT enzyme. As demonstrated by its unique kinetic parameters (Km ~71 μM) [1] and its differential inhibition and activation profiles compared to p-nitrophenyl glucuronide [2], this compound enables selective interrogation of a specific metabolic pathway that is not represented by other common chromogenic glucuronide substrates.

LC-MS Reference Standard for Toxicology

For analytical laboratories developing or validating quantitative LC-MS methods for aminophenol-derived glucuronides in biological fluids (e.g., urine for exposure assessment), 2-aminophenyl β-D-glucuronide is the required authentic reference standard. Its chromatographic properties, as validated in reversed-phase LC-APCI-MS methods that resolve it from phenylglucuronide and p-nitrophenylglucuronide [3], ensure accurate identification and prevent misquantification due to co-eluting isomeric conjugates.

β-Glucuronidase (GUSB) Activity Assays

This compound serves as a specific chromogenic substrate for β-glucuronidase (GUSB) . Following enzymatic hydrolysis, the liberated 2-aminophenol aglycone contains a primary aromatic amine that can be quantified by sensitive and specific colorimetric methods involving diazotization and coupling (e.g., with Bratton-Marshall reagent) [4]. This chemical detection route offers a valuable alternative to substrates that rely on direct chromophore release (like p-nitrophenol) or fluorescence (like 4-methylumbelliferone), particularly in contexts where other detection modalities are impractical or subject to interference.

Glucuronidation Induction & Inhibition in Vitro

When studying the effects of xenobiotics or disease states on hepatic phase II metabolism, the use of 2-aminophenyl β-D-glucuronide formation as an endpoint provides unique mechanistic insights. The synthesis of this specific conjugate is regulated by a UGT isoform that is distinct from that of p-nitrophenol [2], and its formation is subject to noncompetitive inhibition by agents like SKF 525-A (Ki = 3.6 × 10⁻⁴ M) [1]. Therefore, this substrate is essential for constructing a complete picture of the UGT system's response to modulators, as data from a single substrate (e.g., p-nitrophenyl glucuronide) may not be representative of the entire enzyme family.

Application
Selection Property
Validation Focus
UGT isoform-specific activity studies
ortho-Aminophenol UGT selectivity
Review Km and differential inhibition profiles
LC-MS reference standard for toxicology
Chromatographic resolution from related glucuronides
Verify peak identity and absence of co-elution
β-Glucuronidase (GUSB) activity assays
Chromogenic substrate with amine-based detection
Confirm linearity with Bratton-Marshall reagent
Phase II metabolism induction/inhibition studies
Unique UGT isoform response context
Confirm noncompetitive inhibition profile (literature context)
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